3-(3-methoxyphenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound is part of the isoxazolo[5,4-b]pyridine family, which is recognized for its potential in medicinal chemistry due to its unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenated reagents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Common reagents include acetic acid, p-toluenesulfonic acid, NaOH, and Et3N, which are used under specific conditions to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-(3-METHOXYPHENYL)-6-METHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its combination of the isoxazolo[5,4-b]pyridine core with the methoxyphenyl and trimethylpyrazolyl groups provides a distinct pharmacological profile.
Properties
Molecular Formula |
C22H23N5O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-12-9-17(21(28)23-11-18-13(2)25-27(4)14(18)3)19-20(26-30-22(19)24-12)15-7-6-8-16(10-15)29-5/h6-10H,11H2,1-5H3,(H,23,28) |
InChI Key |
PJDOOHKHBUTDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NCC4=C(N(N=C4C)C)C |
Origin of Product |
United States |
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